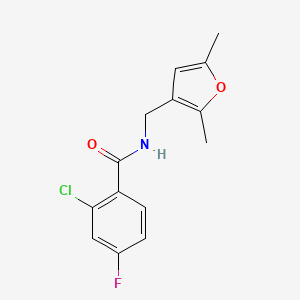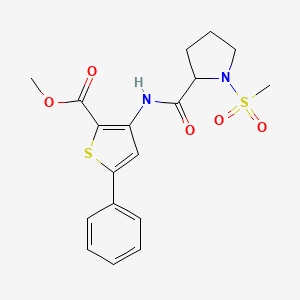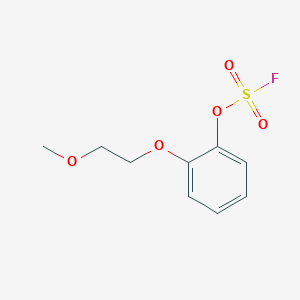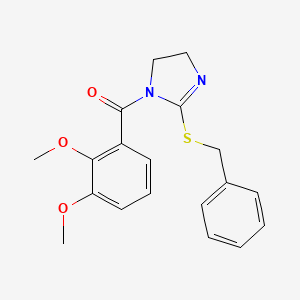![molecular formula C18H12BrN3OS B2518500 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206999-97-4](/img/structure/B2518500.png)
7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule that is presumed to have a complex structure involving a thieno[3,2-d]pyrimidin-4(3H)-one core. This core is substituted with a 4-bromophenyl group and a pyridin-2-ylmethyl group at specific positions, which could potentially influence its chemical reactivity and physical properties. Although the exact details of this compound are not provided in the given papers, similar compounds with related structures have been synthesized and characterized, providing insights into the possible characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step procedures that may include cyclization, chlorination, and nucleophilic substitution reactions. For instance, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was achieved through a three-step process starting from 2-aminothiophene-3-carbonitrile, indicating that similar starting materials and procedures could be applicable for the synthesis of 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the crystalline structure and conformation of the molecule. For example, a related compound was found to crystallize in the monoclinic space group with specific cell parameters, and its molecular geometry was optimized using density functional theory (DFT) . Such analysis can reveal the planarity or non-planarity of the molecule, which is crucial for understanding its reactivity and interactions .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of substituents and the electronic properties of the core structure. The compound , with a bromophenyl group, may undergo reactions typical of bromoarenes, such as Suzuki coupling or other cross-coupling reactions. The pyridin-2-ylmethyl group could also participate in reactions due to its potential as a coordinating ligand or through its nitrogen atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted based on their molecular structure. For instance, the presence of a bromine atom suggests a relatively high molecular weight and potential for significant intermolecular interactions, such as halogen bonding, which could affect its melting point and solubility. Theoretical calculations, such as those performed using DFT, can provide insights into the vibrational wavenumbers, chemical shifts, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, which are essential for understanding the behavior of the molecule under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One of the primary applications of this chemical and its derivatives involves their synthesis and evaluation for antimicrobial activities. For instance, Gad-Elkareem et al. (2011) demonstrated the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the creation of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These compounds were screened for in vitro antimicrobial activities, showcasing their potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiproliferative Evaluation
Another significant application is the evaluation of these compounds for antiproliferative activities. Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their subsequent evaluation for antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. This research highlights the potential of these compounds in cancer research, specifically in the development of anticancer agents (Atapour-Mashhad et al., 2017).
Chemical Structure and Characterization
The chemical structure and characterization of these compounds form a crucial part of their scientific applications. For example, Liu et al. (2006) focused on the synthesis and crystal structure determination of related thieno[2,3-d]pyrimidine derivatives. Such studies are essential for understanding the molecular geometry, conformation, and potential reactivity of these compounds, laying the groundwork for further biological applications (Liu, Jian-chao, He, Hong-wu, Ding, & Ming-Wu, 2006).
Novel Synthesis Methods
Research also delves into novel synthesis methods for creating these compounds more efficiently. Shi et al. (2018) introduced a green approach for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, showcasing an innovative method that emphasizes step economy and reduced environmental impact (Shi et al., 2018).
Eigenschaften
IUPAC Name |
7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-13-6-4-12(5-7-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-3-1-2-8-20-14/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZNDRFEDOTPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)

![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2518428.png)
![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)

![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)

